

# Troubleshooting reductive amination side reactions of 2-indanone

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## Compound of Interest

Compound Name: *N*-ethyl-2,3-dihydro-1*H*-inden-2-amine

CAS No.: 53545-50-9

Cat. No.: B3270821

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Technical Support Center: Reductive Amination of 2-Indanone Ticket ID: RA-IND-2024-X9  
Subject: Troubleshooting Guide for Impurity Profiles and Low Yields Assigned Specialist:  
Senior Application Scientist, Process Chemistry Division

## Executive Summary & Diagnostic Workflow

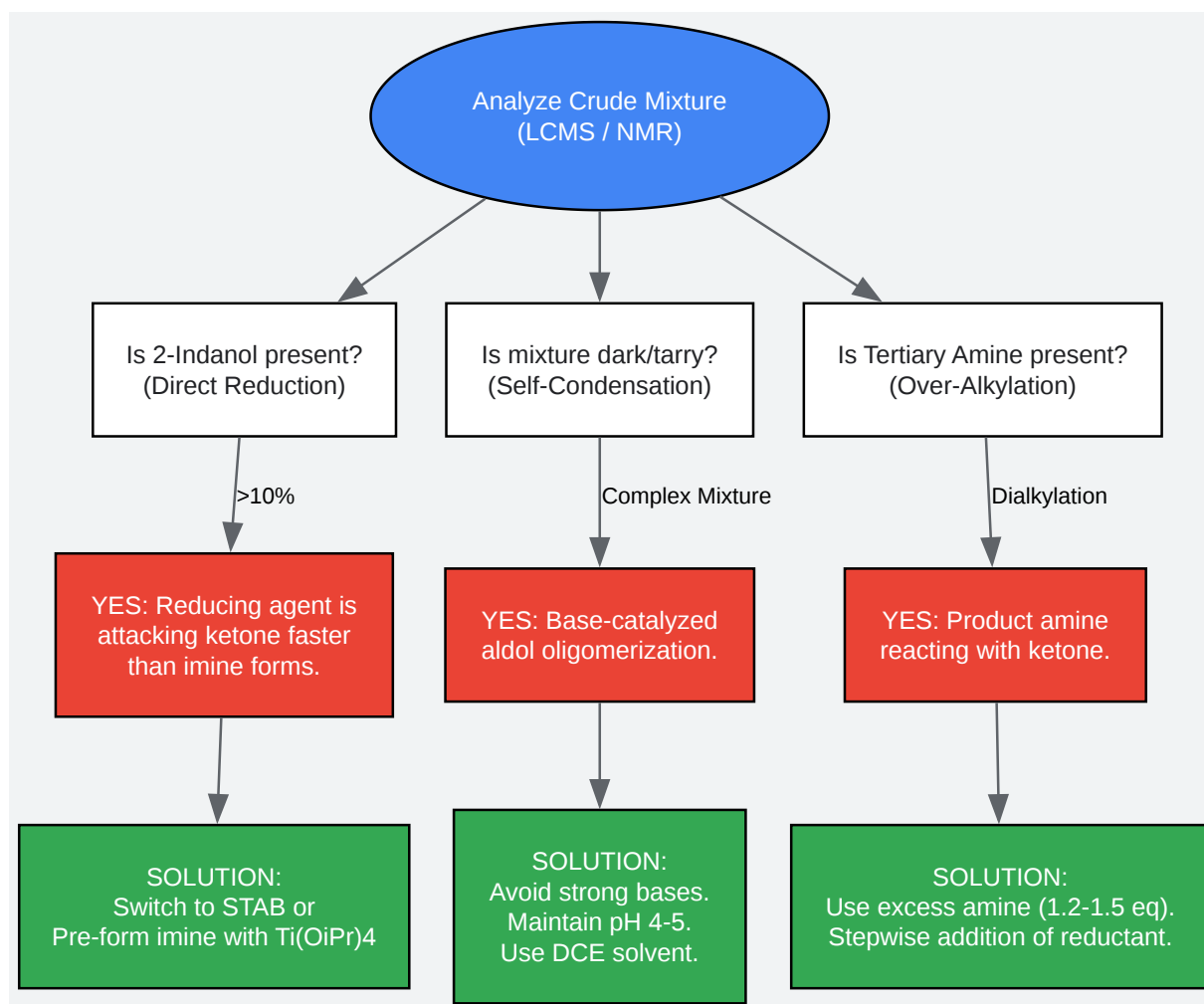
User Query: "I am attempting a reductive amination of 2-indanone with a primary amine. My yields are inconsistent (30-50%), and I am observing multiple spots on TLC/LCMS, including a major non-polar impurity and a significant amount of alcohol byproduct."

Scientist's Analysis: 2-Indanone is a deceptively simple substrate. Unlike acyclic ketones, it possesses high

-acidity (

in DMSO, but kinetically active), making it prone to self-condensation (aldol-like polymerization) and direct reduction to 2-indanol. The success of this reaction hinges on the rate of imine formation versus the rate of ketone reduction/decomposition.

Diagnostic Triage: Use the workflow below to identify your specific failure mode based on the crude reaction profile.



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Figure 1: Diagnostic logic for identifying 2-indanone side reactions based on crude impurity profiling.

## Troubleshooting Guides (Q&A)

### Issue 1: The "Black Tar" Scenario (Self-Condensation)

Q: My reaction mixture turns black/dark brown within 30 minutes, and the isolated material is a complex mixture of non-polar spots. What is happening?

A: You are witnessing the self-aldol condensation of 2-indanone.

- The Mechanism: 2-Indanone has four enolizable protons. In the presence of unmodified amines (which act as bases) or if the pH is too high, 2-indanone enolizes and attacks another molecule of 2-indanone. This creates dimers and eventually dark, insoluble oligomers.
- The Fix:
  - Acidify the Media: Do not run this reaction under basic conditions. If using Sodium Cyanoborohydride (   
  
 ), you must add Acetic Acid (AcOH) to buffer the pH to ~5.
  - Solvent Choice: Switch to 1,2-Dichloroethane (DCE).[1] DCE promotes imine formation better than MeOH or THF for this substrate.
  - Protocol Adjustment: Use Sodium Triacetoxyborohydride (STAB).[2] It requires Acetic Acid as a co-solvent/catalyst, which naturally suppresses the basicity that drives aldol condensation [1].

## Issue 2: The "Alcohol" Impurity (Direct Reduction)

Q:I see a large peak corresponding to 2-indanol (

). Why is the ketone reducing instead of aminating?

A: This is a kinetic competition issue. The reducing agent is attacking the ketone (faster) before the imine has fully formed.

- The Cause:
  - Using Sodium Borohydride (   
  
 ) directly in the presence of the ketone.   
  
 is too strong and non-selective for one-pot procedures with slow-forming imines.
  - Steric hindrance in the amine partner, slowing down imine formation.

- The Fix:
  - The "Titanium" Protocol: Use Titanium(IV) Isopropoxide ( ).<sup>[3]</sup> This Lewis acid acts as a water scavenger and activates the carbonyl, forcing the equilibrium toward the imine before any reducing agent is added <sup>[2]</sup>.
  - Switch Reductant: Use STAB ( ). It is electronically deactivated and reacts negligibly with ketones at room temperature, preferring the more electrophilic iminium ion <sup>[1]</sup>.

### Issue 3: Over-Alkylation (Tertiary Amines)

Q: I am trying to make a secondary amine, but I keep getting the tertiary amine (dialkylation).

A: The secondary amine product is more nucleophilic than the starting primary amine.

- The Fix:
  - Stoichiometry: Ensure the amine is in excess (1.2 to 1.5 equivalents), not the ketone.
  - Reductant Choice: Avoid catalytic hydrogenation ( ) for this step if selectivity is key, as it often drives reactions to completion (tertiary amines). STAB is generally more selective for mono-alkylation <sup>[3]</sup>.

## Standard Operating Procedures (SOPs)

### Method A: The "Standard" STAB Protocol

Best for: Routine synthesis, unhindered amines, avoiding toxic cyanoborohydrides.

- Setup: In a dry flask, dissolve 2-indanone (1.0 eq) and the amine (1.1 - 1.2 eq) in 1,2-Dichloroethane (DCE) (Concentration: 0.2 M).
- Catalyst: Add Acetic Acid (1.0 - 2.0 eq).
  - Note: If the amine is a salt (e.g., HCl salt), add 1.0 eq of Triethylamine (TEA) to free-base it, then add the AcOH.

- Reaction: Stir at Room Temperature (RT) for 30–60 minutes to allow partial imine equilibrium.
- Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 eq) in one portion.
- Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.
- Quench: Quench with saturated aqueous  
(gas evolution will occur). Extract with DCM.

## Method B: The "Titanium" Protocol (For Difficult Substrates)

Best for: Hindered amines, acid-sensitive groups, or when 2-indanol formation is persistent.

- Imine Formation: Combine 2-indanone (1.0 eq) and amine (1.2 eq) in neat Titanium(IV) Isopropoxide ( ) (1.5 - 2.0 eq).
  - Note: If the mixture is too viscous, use a minimal amount of dry THF.
- Incubation: Stir under Nitrogen at RT for 4–6 hours (or overnight). This drives imine formation to near completion.
- Dilution: Dilute the viscous mixture with Ethanol (EtOH) or Methanol (MeOH).
- Reduction: Cool to 0°C. Add Sodium Borohydride ( ) (1.5 eq) portion-wise.
  - Why NaBH<sub>4</sub> now? Since the ketone is already consumed (tied up as a Ti-complex/imine), the cheaper/stronger is safe to use.
- Quench (Critical): Add water dropwise. A heavy white precipitate (

) will form. Filter this solid through Celite. Wash the pad with EtOAc. The filtrate contains your product [2].[4]

## Comparative Data: Reducing Agents

Feature	Sodium Borohydride ( )	Sodium Cyanoborohydride ( )	Sodium Triacetoxyborohydride (STAB)
Selectivity	Low (Reduces ketones & imines)	Medium (pH dependent)	High (Reduces imines preferentially)
Toxicity	Low	High (Generates HCN)	Low
Solvent	MeOH, EtOH	MeOH (pH 5-6)	DCE, DCM, THF
Water Tolerance	High	High	Low (Hydrolyzes slowly)
Use Case	Only with pre-step	Traditional, but toxic	Recommended First-Line

## References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry. Available at: [\[Link\]](#)
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## Sources

- [1. Amine synthesis by reductive amination \(reductive alkylation\) \[organic-chemistry.org\]](#)
- [2. Reductive Amination - Common Conditions \[commonorganicchemistry.com\]](#)
- [3. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [4. sigmaaldrich.com \[sigmaaldrich.com\]](#)
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